molecular formula C10H10N2O B1519945 4-Acetyl-2-methyl-2H-indazole CAS No. 1159511-27-9

4-Acetyl-2-methyl-2H-indazole

Cat. No. B1519945
M. Wt: 174.2 g/mol
InChI Key: SZIZXIWWAVDLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-methyl-2H-indazole is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, including 4-Acetyl-2-methyl-2H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel aryne-based molecular rearrangement has also been used to transform readily synthesized acyl hydrazides into 2-hydrazobenzophenones, which provide access to both 1H-and 2H-indazoles from a single intermediate .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively. The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .


Physical And Chemical Properties Analysis

4-Acetyl-2-methyl-2H-indazole is a solid substance at room temperature . It has a molecular weight of 174.2 .

Scientific Research Applications

  • Field: Medicinal Chemistry

    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : Several recently marketed drugs contain indazole structural motif. Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Field: Organic Chemistry

    • Application : The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
    • Method : This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
    • Results : The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
  • Field: Electrochemistry

    • Application : An electrochemical method for the selective N1-acylation of indazoles has been developed .
    • Method : Indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
    • Results : This procedure can also be applied to the acylation of benzimidazoles and indoles .
  • Field: Antimycotic Research

    • Application : Some 2H-indazole derivatives have shown antimycotic effects .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Selected compounds demonstrated antimycotic effects .
  • Field: Synthetic Chemistry

    • Application : Recent synthetic approaches to 1H- and 2H-indazoles have been developed .
    • Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Field: Biomolecular Chemistry

    • Application : Recent advances in C–H functionalization of 2H-indazoles .
    • Method : The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
    • Results : The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Safety And Hazards

The safety information for 4-Acetyl-2-methyl-2H-indazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions in the research of 2H-indazoles, including 4-Acetyl-2-methyl-2H-indazole, involve the development of more efficient synthetic approaches. This includes the exploration of new catalysts and reaction conditions for the C–H functionalization of 2H-indazoles . The aim is to increase the complexity and diversity of 2H-indazole derivatives, which could lead to the discovery of new drugs with improved bioactivities .

properties

IUPAC Name

1-(2-methylindazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZXIWWAVDLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=NN(C=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292073
Record name 1-(2-Methyl-2H-indazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-methyl-2H-indazole

CAS RN

1159511-27-9
Record name 1-(2-Methyl-2H-indazol-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-2H-indazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-2-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
4-Acetyl-2-methyl-2H-indazole
Reactant of Route 3
Reactant of Route 3
4-Acetyl-2-methyl-2H-indazole
Reactant of Route 4
Reactant of Route 4
4-Acetyl-2-methyl-2H-indazole
Reactant of Route 5
Reactant of Route 5
4-Acetyl-2-methyl-2H-indazole
Reactant of Route 6
Reactant of Route 6
4-Acetyl-2-methyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.